2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
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Overview
Description
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a heterocyclic compound that features both azetidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine and thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block for various bioactive compounds.
Thiazole derivatives: Commonly used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is unique due to the combination of azetidine and thiazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C6H11ClN2S2 |
---|---|
Molecular Weight |
210.8 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C6H10N2S2.ClH/c1-2-9-6(8-1)10-5-3-7-4-5;/h5,7H,1-4H2;1H |
InChI Key |
SOINFWJACAJZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SC2CNC2.Cl |
Origin of Product |
United States |
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